1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-8-15-16(10-20(2,3)11-17(15)22)21(13)12-14-6-7-18(23-4)19(9-14)24-5/h6-9H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOCYJQHRNFMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The final step involves the methylation of the indole nitrogen and other positions using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one as an anticancer agent. Its mechanism of action involves:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells. This effect is critical for preventing the proliferation of cancer cells and is often associated with the induction of apoptosis (programmed cell death) .
- Apoptosis Induction : In vitro studies demonstrated that this compound can effectively trigger apoptosis in various cancer cell lines, including breast cancer cells . The ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy.
Antimicrobial Properties
Beyond its anticancer effects, there are indications that this compound exhibits antimicrobial activity. Preliminary evaluations suggest that it may inhibit the growth of certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy .
Case Study 1: Breast Cancer Treatment
A study focused on the synthesis and biological evaluation of related compounds revealed that derivatives of this compound exhibited potent antiproliferative effects against MCF-7 breast cancer cells. The compounds demonstrated IC50 values as low as 52 nM in these cells .
Case Study 2: Mechanistic Insights
Research into the mechanistic pathways revealed that the compound targets tubulin polymerization—an essential process in cell division—leading to mitotic catastrophe in cancer cells. This was confirmed through immunofluorescence staining techniques which showed multinucleation as a result of disrupted mitosis .
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its trimethyl substitution at the 2,6,6-positions and the presence of the 3,4-dimethoxyphenyl group contribute to its unique reactivity and potential therapeutic applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is a compound belonging to the indole family, characterized by its unique structure that incorporates a dimethoxyphenyl group. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H23NO3
- Molar Mass : 313.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Modulation : Preliminary studies suggest that it can induce apoptosis in cancer cell lines by arresting the cell cycle at critical phases .
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. In vitro assays revealed significant inhibition rates against various cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results indicate that the compound exhibits strong cytotoxic effects against lung (A549), liver (HepG2), prostate (DU145), and breast (MCF7) cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications .
Case Study 1: Anticancer Efficacy
A study investigated the effects of the compound on HepG2 liver cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers and a decrease in cell viability. The study concluded that the compound could be developed further as a therapeutic agent for liver cancer treatment .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, indicating its potential utility in developing new antibiotics .
Discussion
The biological activity of this compound highlights its promise as a lead compound in drug discovery for both anticancer and antimicrobial therapies. Its ability to modulate key cellular pathways positions it as an attractive candidate for further research.
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| 1H NMR | δ 6.8–7.2 (aromatic H), δ 3.8 (OCH3) | |
| HPLC | Retention time: 8.2 min (C18, 70:30 ACN:H2O) | |
| HRMS | [M+H]+ calc. 380.2114, obs. 380.2109 |
Q. Table 2. Stability Study Design (Example)
| Factor | Levels | Response Metric |
|---|---|---|
| pH | 3, 7, 11 | % Degradation |
| Temperature | 25°C, 40°C, 60°C | t1/2 (hours) |
| Replicates | n=4 per condition | HPLC area % |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
